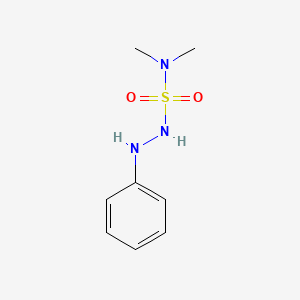
N,N-Dimethyl-2-phenylhydrazinesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2-phenylhydrazinesulfonamide is an organosulfur compound characterized by the presence of sulfur-nitrogen bonds. This compound is part of the sulfonamide family, which has found various applications in pharmaceuticals, agrochemicals, and polymers due to its significant role in drug design and discovery programs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-phenylhydrazinesulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thus streamlining the synthetic routes and reducing waste generation . For instance, the oxidative chlorination of thiols to sulfonyl chlorides followed by reaction with amines is a common approach .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a one-pot synthesis method. This involves the use of readily available low-cost commodity chemicals such as thiols and amines, which are subjected to oxidative coupling reactions .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-phenylhydrazinesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in substitution reactions where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and iodine (I₂), and reducing agents such as sodium borohydride (NaBH₄). The reactions are typically carried out under mild conditions to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include sulfonamides, amines, and substituted derivatives of this compound .
Scientific Research Applications
N,N-Dimethyl-2-phenylhydrazinesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organosulfur compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It plays a role in drug design and discovery, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-phenylhydrazinesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound exerts its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the particular application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-Dimethyl-2-phenylhydrazinesulfonamide include sulfenamides, sulfinamides, and other sulfonamides .
Uniqueness
What sets this compound apart from other similar compounds is its unique structural features and reactivity. The presence of both dimethyl and phenyl groups in its structure provides distinct chemical properties that make it valuable in various applications .
Properties
Molecular Formula |
C8H13N3O2S |
|---|---|
Molecular Weight |
215.28 g/mol |
IUPAC Name |
[2-(dimethylsulfamoyl)hydrazinyl]benzene |
InChI |
InChI=1S/C8H13N3O2S/c1-11(2)14(12,13)10-9-8-6-4-3-5-7-8/h3-7,9-10H,1-2H3 |
InChI Key |
KCIXGFCGKVDYGD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)NNC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


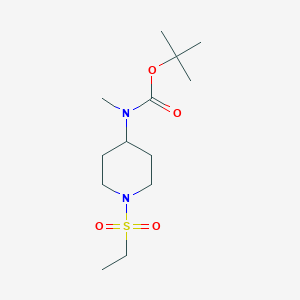


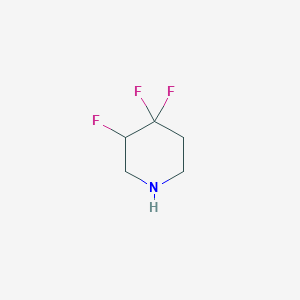

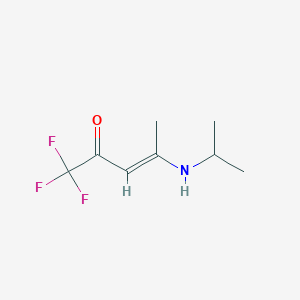

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B12992631.png)
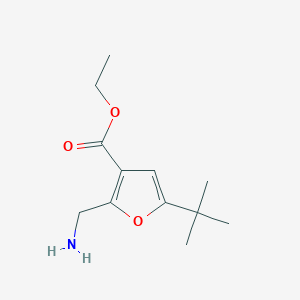
![5,7-Dichloro-N-(p-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B12992645.png)
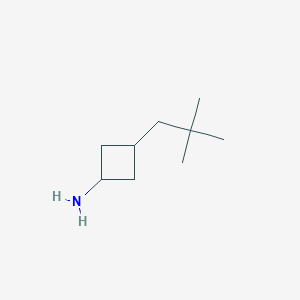


![(4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12992670.png)
